![molecular formula C17H19BrClNO B1525633 5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride CAS No. 1220030-61-4](/img/structure/B1525633.png)
5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride
Descripción general
Descripción
The compound “5-Bromo[1,1’-biphenyl]-2-yl 3-piperidinyl ether hydrochloride” is a complex organic molecule. It likely contains a biphenyl group (two connected benzene rings), a bromine atom, a piperidinyl group (a six-membered ring containing five carbon atoms and one nitrogen atom), and an ether group (an oxygen atom connected to two carbon atoms). The hydrochloride indicates that it is a salt of hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The biphenyl group would consist of two benzene rings connected by a single bond. The bromine atom would likely be connected to one of the carbon atoms in the biphenyl group. The piperidinyl group would be a six-membered ring attached to the ether oxygen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Ethers generally have a net dipole moment due to the polarity of the C-O bond. They are miscible with water due to the ability of the oxygen atom to form hydrogen bonds with water .Aplicaciones Científicas De Investigación
Enantiomeric Resolution and Chiral Studies
Research on compounds structurally similar to 5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride, such as 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, has focused on enantiomeric resolution and simulation studies using Chiralpak IA columns. These studies highlight the compound's potential for enantiomeric separation and the understanding of chiral recognition mechanisms, which are critical in the development of pharmaceuticals and other chiral substances. The research demonstrated the role of hydrogen bonding and π–π interactions in chiral resolution, providing insights into the molecular interactions that could be applied to similar brominated compounds (Ali et al., 2016).
Anion-exchange Membrane Development
Another area of application is in the development of anion-exchange membranes (AEMs) for energy conversion devices, like fuel cells. Studies have prepared ether-bond-free poly(biphenyl piperidine)s to enhance the alkaline stability of AEMs. By introducing a micro-phase separation structure, these membranes achieve a balance between ionic conductivity and stability, essential for efficient and durable fuel cell operation. This research presents a promising approach to improve AEM performance using brominated biphenyl piperidines, underscoring the compound's relevance in energy technology (Du et al., 2021).
Propiedades
IUPAC Name |
3-(4-bromo-2-phenylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO.ClH/c18-14-8-9-17(20-15-7-4-10-19-12-15)16(11-14)13-5-2-1-3-6-13;/h1-3,5-6,8-9,11,15,19H,4,7,10,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIIOEPMWGRAON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B1525558.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine](/img/structure/B1525559.png)
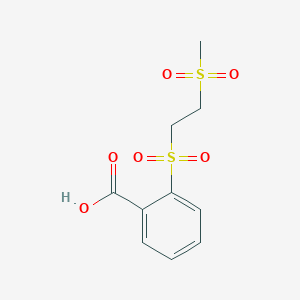
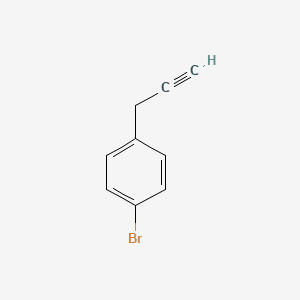
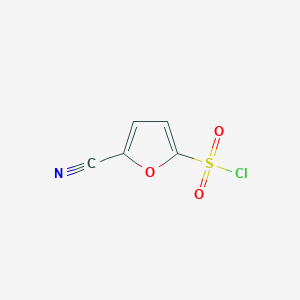
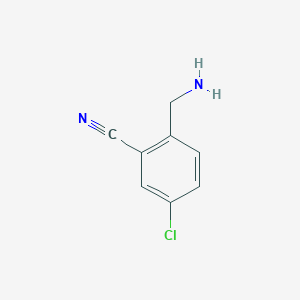


![5-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525569.png)
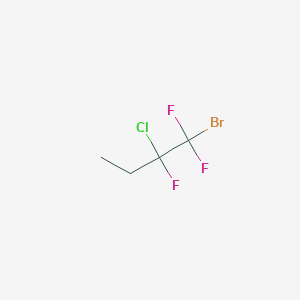
![[4-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1525573.png)